Methyl Linolenate

Descripción

This compound has been reported in Mikania goyazensis, Anchietea salutaris, and other organisms with data available.

RN given refers to cpd without isomeric designation

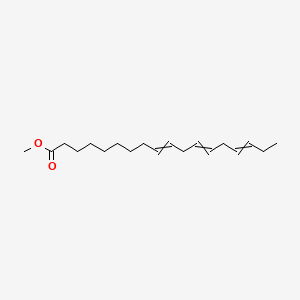

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWSXZIHSUZZKJ-YSTUJMKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041560 | |

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 (20°) | |

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

301-00-8 | |

| Record name | Methyl linolenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1NS923K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of Methyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate, the methyl ester of the essential omega-3 fatty acid α-linolenic acid, is a molecule of significant interest in various scientific and industrial fields, including nutrition, pharmaceuticals, and biofuel production.[1][2][3] This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of this compound. It details established synthetic protocols, explores the intricate enzymatic pathways in biological systems, and discusses the regulatory mechanisms that govern its production. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles and methodologies associated with this important fatty acid ester.

Chemical Synthesis of this compound

The chemical synthesis of this compound primarily involves the esterification of α-linolenic acid or the transesterification of triglycerides rich in α-linolenic acid, such as those found in linseed oil.

Fischer-Speier Esterification of α-Linolenic Acid

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] In the context of this compound synthesis, α-linolenic acid is reacted with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve α-linolenic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 0.33 M solution).[6]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[4][7]

-

Reaction Conditions: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[6] Typical reaction times range from 1 to 10 hours at temperatures between 60-110 °C.[4]

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[6][7] The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to yield crude this compound.[8]

-

Purification: Further purification can be achieved by column chromatography on silica gel.[2]

Transesterification of Linseed Oil

Transesterification is a widely used industrial method for producing fatty acid methyl esters (FAMEs), including this compound, from triglycerides. This process involves the reaction of an oil or fat with an alcohol, typically methanol, in the presence of a catalyst.

Experimental Protocol: Base-Catalyzed Transesterification

-

Reactant Preparation: In a reactor, heat linseed oil to the desired reaction temperature (e.g., 65°C).[9]

-

Catalyst Preparation: Separately, dissolve a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in methanol. The catalyst concentration typically ranges from 0.1% to 1.5% by weight of the oil.[9]

-

Reaction: Add the catalyst-methanol solution to the heated oil. A common molar ratio of methanol to oil is 6:1 to drive the reaction towards the products.[9][10]

-

Reaction Conditions: Maintain the reaction at a constant temperature with vigorous stirring. Reaction times can vary from 30 to 180 minutes.[9]

-

Separation: After the reaction, the mixture is allowed to settle, leading to the separation of two layers: the upper layer containing methyl esters and the lower layer containing glycerol.

-

Purification: The methyl ester layer is washed with warm water to remove any residual catalyst, soap, and methanol. The purified this compound is then dried.[9]

Quantitative Data on Chemical Synthesis

| Synthesis Method | Reactants | Catalyst | Key Conditions | Yield | Reference |

| Fischer-Speier Esterification | α-Linolenic Acid, Methanol | H₂SO₄ | Reflux, 1-10 h | High (often near quantitative with excess alcohol) | [4] |

| Base-Catalyzed Transesterification | Linseed Oil, Methanol | NaOH | 65°C, 180 min, 6:1 methanol:oil ratio | 97 ± 1.045% (w/w) | [9] |

| Base-Catalyzed Transesterification | Linseed Oil, Methanol | KOH | 30°C, 60 min, 10.38:1 methanol:oil ratio | >96% | [10] |

| Enzymatic Transesterification | Cotton Seed Oil, Methanol | Lipozyme TL IM | 49.95°C, 14 h, 1:2.05 oil:methanol ratio | 38.24% | [11] |

Biosynthesis of this compound

In biological systems, this compound is derived from α-linolenic acid, which is synthesized from oleic acid through a series of desaturation reactions catalyzed by fatty acid desaturase (FAD) enzymes.[12][13] This pathway is particularly well-characterized in plants.

The Linolenic Acid Biosynthetic Pathway

The biosynthesis of α-linolenic acid occurs in both the plastids and the endoplasmic reticulum (ER) of plant cells.

-

Step 1: Oleic Acid to Linoleic Acid: The first desaturation step is the conversion of oleic acid (18:1) to linoleic acid (18:2). This reaction is catalyzed by the enzyme Δ12-desaturase , also known as FAD2 in the ER and FAD6 in the plastid.[12][13]

-

Step 2: Linoleic Acid to α-Linolenic Acid: The second desaturation step converts linoleic acid (18:2) to α-linolenic acid (18:3). This is catalyzed by Δ15-desaturase , also known as FAD3 in the ER and FAD7/FAD8 in the plastid.[12][13]

The final step, the esterification of α-linolenic acid with methanol to form this compound, is not a primary metabolic pathway in most organisms but can occur under specific conditions or through enzymatic activities that are not yet fully elucidated in the context of a dedicated this compound synthesis pathway.

Visualization of the Biosynthetic Pathway

Caption: Biosynthesis of α-Linolenic Acid in Plant Cells.

Regulation of Linolenic Acid Biosynthesis

The expression and activity of FAD enzymes are regulated by various factors, including developmental cues and environmental stresses.

-

Abiotic Stress: The expression of FAD genes can be significantly induced by abiotic stresses such as drought, salt, and cold.[14][15][16] For instance, some PtFAD mRNA levels in poplar were significantly induced by abiotic stress.[14][15] This upregulation is thought to be a mechanism to modulate membrane fluidity and protect the cell from stress-induced damage.

-

Hormonal Regulation: Plant hormones, particularly jasmonic acid, play a role in regulating FAD gene expression.

α-Linolenic Acid as a Precursor for Jasmonic Acid Signaling

α-Linolenic acid is a crucial precursor for the biosynthesis of jasmonic acid (JA), a plant hormone involved in defense responses against herbivores and pathogens, as well as in various developmental processes.[17][18]

The JA biosynthesis pathway begins with the release of α-linolenic acid from chloroplast membranes.[19] This is followed by a series of enzymatic reactions initiated by lipoxygenase (LOX).

Visualization of the Jasmonic Acid Signaling Pathway

Caption: Jasmonic Acid Biosynthesis from α-Linolenic Acid.

Quantitative Data on Linolenic Acid Content in Vegetable Oils

| Vegetable Oil | α-Linolenic Acid Content ( g/100g oil) | Linoleic Acid Content ( g/100g oil) | Reference |

| Flaxseed (Linseed) Oil | >50 | 15.18 | [20] |

| Chia Seed Oil | 58.25 | - | [21] |

| Walnut Oil | 11.9 | - | [22] |

| Rapeseed (Canola) Oil | 7.8 | 20.12 | [20][22] |

| Soybean Oil | - | 56 | [20] |

| Wheat Germ Oil | 7.1 | - | [22] |

Analytical Methods for this compound

Gas chromatography (GC) is the most common technique for the analysis of fatty acid methyl esters.

Experimental Protocol: GC-FID Analysis of FAMEs

-

Sample Preparation: A known amount of the oil or FAME sample is dissolved in a solvent such as heptane or toluene. An internal standard, like methyl nonadecanoate (C19:0), is often added for accurate quantification.[23]

-

GC Conditions:

-

Column: A polar capillary column, such as a BPX-70, is typically used for the separation of FAMEs.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the different FAMEs.[24]

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of a this compound standard.[25]

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and confirmation of this compound by comparing its mass spectrum with reference spectra.

Conclusion

This technical guide has provided a detailed overview of the primary methods for the chemical synthesis and biosynthesis of this compound. The chemical synthesis routes, particularly transesterification of natural oils, offer efficient and high-yield production methods suitable for industrial applications. The biosynthetic pathway, involving a series of desaturase enzymes, is a key area of research for the genetic engineering of crops to enhance their omega-3 fatty acid content. Understanding the regulatory networks, such as the interplay with the jasmonic acid signaling pathway, provides further opportunities for manipulating the production of this valuable compound in biological systems. The analytical techniques outlined are essential for the accurate quantification and identification of this compound in both synthetic and biological samples. This comprehensive information serves as a valuable resource for professionals engaged in research, development, and application of this compound.

References

- 1. FAD2 and FAD3 desaturases form heterodimers that facilitate metabolic channeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of methyl gamma linolenate from Spirulina platensis using flash chromatography and its apoptosis inducing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cerritos.edu [cerritos.edu]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. aca.unram.ac.id [aca.unram.ac.id]

- 12. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]

- 13. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-Wide Characterization and Expression Analysis of Fatty acid Desaturase Gene Family in Poplar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Expression of fatty acid desaturase genes and fatty acid accumulation in Chlamydomonas sp. ICE-L under salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Action and Biosynthesis of Jasmonic Acid | PPTX [slideshare.net]

- 18. Jasmonate biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. news-medical.net [news-medical.net]

- 21. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats [mdpi.com]

- 22. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 23. agilent.com [agilent.com]

- 24. mdpi.com [mdpi.com]

- 25. jppres.com [jppres.com]

The Biological Role of Methyl Linolenate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate, a methyl ester of the omega-3 fatty acid α-linolenic acid, serves as a critical signaling molecule and a precursor to the potent jasmonate family of phytohormones.[1] This technical guide provides an in-depth exploration of the biological functions of this compound in plants, with a particular focus on its role in growth regulation, defense mechanisms, and stress responses. This document details the biosynthesis of jasmonates from linolenic acid, outlines the core jasmonate signaling pathway, and presents quantitative data on the effects of this compound on plant physiology. Furthermore, it provides detailed experimental protocols for the analysis of this compound-mediated responses and visualizes key pathways and workflows using the DOT language for Graphviz.

Introduction: The Central Role of Linolenic Acid Derivatives

Linolenic acid and its derivatives are integral components of plant cell membranes and serve as the primary precursors for the synthesis of a class of oxylipin phytohormones known as jasmonates.[2] this compound, as a volatile derivative, is implicated in both internal and external plant signaling, particularly in activating defense responses against herbivores and pathogens. Its conversion to jasmonic acid (JA) and subsequently to the biologically active jasmonoyl-isoleucine (JA-Ile) conjugate triggers a cascade of transcriptional reprogramming, leading to the production of defense compounds and the regulation of growth and developmental processes.

Biosynthesis of Jasmonates from α-Linolenic Acid

The biosynthesis of jasmonic acid from α-linolenic acid is a well-characterized pathway that occurs across different cellular compartments, primarily the chloroplasts and peroxisomes.

Step 1: Release of α-Linolenic Acid Upon stimulation by biotic or abiotic stress, phospholipases release α-linolenic acid from chloroplast membranes.

Step 2: Oxygenation by Lipoxygenase (LOX) In the chloroplast, α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

Step 3: Dehydration and Cyclization 13-HPOT is then converted to an unstable allene oxide by allene oxide synthase (AOS). Allene oxide cyclase (AOC) subsequently catalyzes the cyclization of the allene oxide to form (9S,13S)-12-oxophytodienoic acid (OPDA).

Step 4: Reduction and β-Oxidation OPDA is transported into the peroxisome where it is reduced by OPDA reductase 3 (OPR3) to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). A series of three β-oxidation steps shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid, which then isomerizes to the more stable (-)-jasmonic acid.

Step 5: Formation of Methyl Jasmonate Jasmonic acid can be methylated by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase to form the volatile compound methyl jasmonate (MeJA).

The Jasmonate Signaling Pathway

The perception of the jasmonate signal and the subsequent activation of downstream responses are mediated by a well-defined signaling cascade.

Core Components:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1. COI1 acts as the receptor for the active form of jasmonate, JA-Ile.

-

JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors that regulate jasmonate-responsive genes.

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of most jasmonate-responsive genes.

Mechanism of Action:

-

In the absence of a stimulus: JAZ proteins bind to MYC2 and other transcription factors, preventing them from activating gene expression. JAZ proteins also recruit the corepressor TOPLESS (TPL) via the adaptor protein NINJA (Novel Interactor of JAZ), which further represses transcription through histone deacetylases (HDACs).

-

In the presence of a stimulus: The levels of JA-Ile increase. JA-Ile binds to the SCFCOI1 complex, promoting the interaction between COI1 and the JAZ proteins.

-

Ubiquitination and Degradation: The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.

-

Activation of Transcription: The degradation of JAZ repressors releases MYC2 and other transcription factors, allowing them to bind to the promoters of jasmonate-responsive genes and activate their transcription. This leads to the synthesis of proteins involved in defense, stress responses, and developmental regulation.

Quantitative Data on the Effects of this compound

While much of the research has focused on methyl jasmonate, studies on this compound have demonstrated its direct allelopathic effects on plant growth. The following tables summarize the quantitative impact of exogenous this compound on the invasive plant species Alternanthera philoxeroides.

Table 1: Effect of this compound on Morphological Characteristics of Alternanthera philoxeroides

| Treatment Concentration (mmol/L) | Root Length (% Inhibition) | Stem Length (% Inhibition) | Leaf Number (% Inhibition) | Node Number (% Inhibition) | Leaf Area (% Inhibition) |

| 0.1 | 12.50 | 10.29 | 15.79 | 21.67 | 25.93 |

| 0.5 | 20.83 | 17.65 | 21.05 | 16.67 | 48.15 |

| 1.0 | 48.33 | 25.00 | 38.68 | 15.00 | 73.87 |

Data adapted from a study on the allelopathic effects of this compound.[3] The inhibition percentage is calculated relative to a control group.

Table 2: Effect of this compound on Biomass of Alternanthera philoxeroides

| Treatment Concentration (mmol/L) | Fresh Weight (% Inhibition) | Dry Weight (% Inhibition) |

| 0.1 | 20.00 | 18.18 |

| 0.5 | 36.36 | 36.36 |

| 1.0 | 50.91 | 50.91 |

Data adapted from a study on the allelopathic effects of this compound.[3] The inhibition percentage is calculated relative to a control group.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological role of this compound in plants.

Plant Growth and Treatment

-

Plant Material: Grow the plant species of interest (e.g., Arabidopsis thaliana, tomato, or rice) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

-

Preparation of this compound Solution: Prepare a stock solution of this compound in ethanol. For treatments, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1.0 mmol/L) in sterile water or a nutrient solution. Include a vehicle control (ethanol at the same concentration as in the treatment solutions).

-

Application: Apply the this compound solution to the plants. This can be done via foliar spray, soil drench, or by adding it to a hydroponic culture medium. Ensure even application for foliar sprays.

Quantification of Endogenous Jasmonic Acid

-

Sample Collection: Harvest plant tissue (e.g., leaves, roots) at different time points after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

-

Extraction:

-

Grind the frozen tissue to a fine powder in liquid nitrogen.

-

Extract the powder with a solution of 80% methanol containing an internal standard (e.g., dihydrojasmonic acid).

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Purification:

-

Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

-

Elute the jasmonates with a suitable solvent (e.g., 60% methanol).

-

-

Quantification:

-

Analyze the purified extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Quantify the amount of jasmonic acid based on the peak area relative to the internal standard.

-

Gene Expression Analysis

-

RNA Extraction:

-

Extract total RNA from frozen plant tissue using a commercial kit or a standard Trizol-based method.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design primers specific to the target genes (e.g., genes involved in the jasmonate pathway like LOX, AOS, MYC2, and defense-related genes).

-

Perform qRT-PCR using a SYBR Green or probe-based assay.

-

Normalize the expression levels to a stably expressed reference gene (e.g., Actin or Ubiquitin).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Measurement of Reactive Oxygen Species (ROS)

-

Hydrogen Peroxide (H₂O₂) Detection:

-

Use a luminol-based chemiluminescence assay.

-

Excise leaf discs and float them in a solution containing luminol and horseradish peroxidase.

-

Measure the chemiluminescence produced upon reaction with H₂O₂ using a luminometer.

-

-

Superoxide (O₂⁻) Detection:

-

Use Nitroblue Tetrazolium (NBT) staining.

-

Infiltrate leaf tissue with an NBT solution.

-

The reduction of NBT by superoxide produces a dark blue formazan precipitate, which can be visualized and quantified.

-

Visualization of Pathways and Workflows

Jasmonate Biosynthesis Pathway

References

- 1. This compound | C19H32O2 | CID 5319706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dynamic metabolic and transcriptomic profiling of methyl jasmonate‐treated hairy roots reveals synthetic characters and regulators of lignan biosynthesis in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 13C isotope-labeled allelochemicals on the growth of the invasive plant Alternanthera philoxeroides - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Linolenate as a Precursor for Omega-3 Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are critical for human health, playing vital roles in cardiovascular function, neural development, and inflammatory processes. While direct consumption of EPA and DHA from marine sources is the most efficient way to increase their levels in the body, there is significant interest in the potential of plant-derived omega-3 fatty acids, such as alpha-linolenic acid (ALA), to serve as a precursor for the endogenous synthesis of these long-chain polyunsaturated fatty acids (LC-PUFAs). Methyl linolenate, the methyl ester of ALA, is a key compound in this context, often used in research and as a supplement. This technical guide provides an in-depth overview of the biochemical conversion of this compound to EPA and DHA, the factors influencing this process, and the experimental methodologies used to study it.

Biochemical Conversion of Alpha-Linolenic Acid (ALA) to EPA and DHA

The conversion of ALA to the longer-chain omega-3 fatty acids EPA and DHA is a multi-step enzymatic process that primarily occurs in the liver.[1] This pathway involves a series of desaturation and elongation reactions catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL) enzymes.[2]

The key steps in this pathway are:

-

Desaturation: ALA (18:3n-3) is first desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA, 18:4n-3).[3]

-

Elongation: SDA is then elongated by ELOVL5 to eicosatetraenoic acid (ETA, 20:4n-3).

-

Desaturation: ETA is subsequently desaturated by Δ5-desaturase (FADS1) to yield eicosapentaenoic acid (EPA, 20:5n-3).

-

Elongation: EPA can be further elongated by ELOVL2 to docosapentaenoic acid (DPA, 22:5n-3).

-

Elongation and β-oxidation: DPA undergoes further elongation and a cycle of peroxisomal β-oxidation to form docosahexaenoic acid (DHA, 22:6n-3).

It is important to note that the enzymes involved in this pathway, particularly Δ6-desaturase, are also utilized in the metabolism of omega-6 fatty acids, such as linoleic acid (LA). This creates a competitive environment that can significantly impact the conversion efficiency of ALA.[4]

Signaling Pathway of ALA to EPA and DHA Conversion

The enzymatic cascade for the conversion of ALA to EPA and DHA is transcriptionally regulated by several factors, primarily Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][5] These transcription factors modulate the expression of the FADS and ELOVL genes.

References

A Technical Guide to the Natural Sources and Extraction of Methyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate, the methyl ester of the essential omega-3 fatty acid α-linolenic acid (ALA), is a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries. Its biological activities, including anti-inflammatory and cardioprotective effects, are well-documented. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on ALA-rich plant oils. It details the methodologies for oil extraction from these sources, the subsequent transesterification to fatty acid methyl esters (FAMEs), and the various techniques for the purification of this compound. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and comparative data to aid in research and development.

Introduction

α-Linolenic acid (ALA) is a polyunsaturated omega-3 fatty acid that is essential for human health and must be obtained through diet.[1] Its methyl ester, this compound, is often produced for various applications, including as a stable form for supplements and as a precursor in chemical synthesis. The primary route to obtaining this compound is through the extraction of oil from ALA-rich plant sources, followed by the conversion of the triglycerides in the oil to their corresponding fatty acid methyl esters (FAMEs).

This guide focuses on the most potent natural sources of ALA and provides a technical breakdown of the extraction and purification processes to obtain high-purity this compound.

Natural Sources of α-Linolenic Acid

The most abundant natural sources of α-linolenic acid are the seeds of various plants, which can be processed to yield ALA-rich oils. The concentration of ALA in these oils varies depending on the plant species, cultivar, and growing conditions. The primary sources are detailed below.

Flaxseed (Linum usitatissimum)

Flaxseed is one of the most well-known and richest sources of ALA. The oil extracted from flaxseed, known as linseed oil, contains a high percentage of this essential fatty acid.[2]

Chia Seeds (Salvia hispanica L.)

Chia seeds have gained popularity as a "superfood," in part due to their exceptionally high ALA content. The oil extracted from chia seeds is a prime source for obtaining this compound.[3][4]

Perilla Seeds (Perilla frutescens)

Perilla seed oil is another excellent source of ALA, with concentrations often exceeding those found in flaxseed oil.[5] This makes it a highly valuable raw material for the production of this compound.

Sacha Inchi Seeds (Plukenetia volubilis)

Native to the Amazon rainforest, sacha inchi seeds produce an oil with a unique and well-balanced fatty acid profile, including a significant amount of ALA.[6]

Oil Extraction Methodologies

The initial step in obtaining this compound is the extraction of oil from the raw plant material. The choice of extraction method can significantly impact the yield and quality of the oil.

Cold Pressing

This mechanical extraction method involves pressing the seeds without the use of heat or chemical solvents. It is often preferred for producing high-quality, virgin oils as it preserves the natural composition and bioactive compounds.

Experimental Protocol: Cold Pressing of Chia Seeds [7][8]

-

Seed Preparation: Ensure chia seeds are clean and have a low moisture content.

-

Pressing: Utilize a screw press designed for oil extraction from seeds. The temperature during pressing should be maintained below 50°C to be considered cold-pressed.

-

Oil Collection: The expelled oil is collected in a stainless steel container.

-

Clarification: The crude oil is then filtered to remove any remaining solid particles. A low-pressure plate filter can be used for this purpose.[8]

-

Storage: The clarified oil should be stored in an airtight, dark container, preferably under a nitrogen atmosphere, to prevent oxidation.

Solvent Extraction

Solvent extraction is a highly efficient method that can achieve higher oil yields compared to mechanical pressing. Hexane is a commonly used solvent in the industry.

Experimental Protocol: Solvent Extraction of Flaxseed Oil [1]

-

Seed Preparation: Clean and grind the flaxseeds to increase the surface area for extraction.

-

Extraction: Place the ground flaxseed in a vessel with a suitable solvent, such as n-hexane, at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Agitation: The mixture is agitated for a set period to allow the oil to dissolve into the solvent.

-

Filtration: The solid material is separated from the micelle (oil-solvent mixture) through vacuum filtration.

-

Solvent Recovery: The solvent is evaporated from the micelle using a rotary evaporator to yield the crude oil.

-

Storage: The extracted oil should be stored under conditions that minimize exposure to light, heat, and oxygen.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is a green technology that uses carbon dioxide in its supercritical state as a solvent. This method is highly tunable and can produce high-quality oils without the use of organic solvents.

Experimental Protocol: Supercritical CO₂ Extraction of Perilla Seed Oil [6][9]

-

Seed Preparation: Dry and crush the perilla seeds to a specific particle size.

-

Extraction: Pack the ground seeds into an extraction vessel. Supercritical CO₂ is then passed through the vessel at a controlled temperature and pressure (e.g., 30-65°C and 15-32 MPa).[9]

-

Separation: The CO₂ containing the dissolved oil is depressurized in a separator, causing the oil to precipitate out.

-

Oil Collection: The extracted oil is collected from the separator.

-

CO₂ Recycling: The CO₂ can be re-pressurized and recycled for further extractions.

Transesterification to Methyl Esters

Once the oil has been extracted, the triglycerides are converted into fatty acid methyl esters (FAMEs) through a process called transesterification. This is typically achieved by reacting the oil with methanol in the presence of a catalyst.

Experimental Protocol: Base-Catalyzed Transesterification of Flaxseed Oil [10]

-

Catalyst Preparation: Dissolve a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in methanol. The catalyst concentration is typically around 0.5-1.0% (w/w) of the oil.

-

Reaction Mixture: Heat the flaxseed oil to the desired reaction temperature (e.g., 60-65°C) in a reaction vessel equipped with a stirrer and a condenser.

-

Reaction: Add the catalyst-methanol solution to the heated oil. A methanol-to-oil molar ratio of 6:1 is commonly used. The reaction is carried out with continuous stirring for a specific duration (e.g., 1-3 hours).

-

Separation: After the reaction is complete, allow the mixture to settle. Two distinct layers will form: an upper layer of FAMEs (biodiesel) and a lower layer of glycerol.

-

Washing and Drying: The FAME layer is separated and washed with warm water to remove any residual catalyst, methanol, and glycerol. The washed FAMEs are then dried to remove any remaining water.

Purification of this compound

The FAME mixture produced from the transesterification of ALA-rich oils contains this compound along with other fatty acid methyl esters. To obtain high-purity this compound, further purification is necessary.

Fractional Distillation

Fractional distillation separates compounds based on their boiling points. As this compound has a different boiling point from other FAMEs, this method can be used for its enrichment. This process is typically carried out under vacuum to reduce the boiling points and prevent thermal degradation of the unsaturated fatty acids.[1][11]

Urea Complexation

Urea complexation is a technique that separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids tend to form crystalline inclusion complexes with urea, while polyunsaturated fatty acids like this compound do not and remain in the liquid phase.

Experimental Protocol: Urea Complexation of Perilla Oil Fatty Acid Ethyl Esters [1]

-

Preparation: Prepare a solution of urea in ethanol (e.g., 25% w/v).

-

Complexation: Add the FAME mixture to the urea-ethanol solution. The ratio of urea to fatty acids is a critical parameter (e.g., 3:1 w/w).

-

Crystallization: Cool the mixture to a low temperature (e.g., -6°C) and allow it to stand for an extended period (e.g., 15 hours) to facilitate the formation of urea complexes with saturated and monounsaturated FAMEs.[10]

-

Separation: The crystalline urea complexes are separated from the liquid phase by filtration.

-

Recovery: The filtrate, which is enriched in this compound, is collected. The solvent is then evaporated to obtain the purified this compound fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful chromatographic technique for isolating and purifying specific compounds from a mixture with high resolution. Reversed-phase HPLC is commonly used for the separation of FAMEs.

Experimental Protocol: Preparative HPLC for this compound [12]

-

Column: A C18 reversed-phase preparative HPLC column is typically used.

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water, is used to elute the FAMEs from the column.[12]

-

Injection: The FAME mixture is dissolved in a suitable solvent and injected onto the column.

-

Fraction Collection: As the separated FAMEs elute from the column, they are detected (e.g., by UV absorbance), and the fraction corresponding to this compound is collected.

-

Solvent Removal: The solvent is evaporated from the collected fraction to yield high-purity this compound.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically CO₂, as the mobile phase. It offers advantages in terms of speed and reduced solvent consumption compared to HPLC and can be used for the preparative-scale purification of FAMEs.[10][13]

Data Presentation

The following tables summarize the quantitative data on the α-linolenic acid content in various natural sources, oil yields from different extraction methods, and the purity of this compound achieved through various purification techniques.

Table 1: α-Linolenic Acid (ALA) Content in Selected Natural Sources

| Natural Source | Scientific Name | ALA Content in Oil (%) | References |

| Flaxseed | Linum usitatissimum | 53 - 57.5 | [2] |

| Chia Seed | Salvia hispanica L. | 62 - 64 | [3][4] |

| Perilla Seed | Perilla frutescens | > 60 | [5] |

| Sacha Inchi Seed | Plukenetia volubilis | 44 - 51 | [6][14] |

Table 2: Oil Yield from Different Extraction Methods

| Raw Material | Extraction Method | Oil Yield (%) | References |

| Flaxseed | Solvent Extraction (n-hexane) | ~33 | [1] |

| Chia Seed | Cold Pressing | ~25 | [8] |

| Chia Seed | Solvent Extraction (n-hexane) | 33.55 | [15] |

| Perilla Seed | Supercritical CO₂ Extraction | 37.0 | [16] |

| Sacha Inchi Seed | Cold Pressing | 27.2 - 40.15 | |

| Sacha Inchi Seed | Solvent Extraction (Butanol) | 53.9 | |

| Sacha Inchi Seed | Supercritical CO₂ Extraction | up to 60 |

Table 3: Purity of this compound/α-Linolenic Acid after Purification

| Starting Material (Oil) | Purification Method | Achieved Purity (%) | Product Form | References |

| Perilla Oil | Urea Complexation | 91.5 | α-Linolenic Acid | |

| Flaxseed Oil | Argentated Silica Gel Chromatography | 94.7 | α-Linolenic Acid | |

| Perilla Seed Oil | Counter Current Chromatography | 98.98 | α-Linolenic Acid | |

| Soybean Oil FAMEs | AgNO₃/SiO₂ Adsorption | 55.6 | This compound | [7] |

| Spirulina | Flash Chromatography | 71 (yield) | Methyl γ-Linolenate | [8] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from natural sources.

Conclusion

The production of high-purity this compound is a multi-step process that begins with the selection of a suitable ALA-rich natural source. Flaxseed, chia seeds, perilla seeds, and sacha inchi seeds are all excellent starting materials. The choice of oil extraction method depends on the desired balance between yield and quality, with solvent and supercritical fluid extraction offering higher yields and cold pressing preserving more of the oil's natural components. Following transesterification to produce a FAME mixture, several purification techniques can be employed to isolate this compound. While fractional distillation is a common industrial method, urea complexation and preparative chromatography techniques like HPLC and SFC can achieve higher purities. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize their processes for the extraction and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive Chemical Characterization of Chia (Salvia hispanica L.) Seed Oil with a Focus on Minor Lipid Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of methyl gamma linolenate from Spirulina platensis using flash chromatography and its apoptosis inducing effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High-performance liquid chromatographic purification of γ-linolenic acid (GLA) from the seed oil of two Boraginaceae sp… [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of commercial Sacha inchi oil according to its composition: tocopherols, fatty acids, sterols, triterpene and aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Preparative and scaled-up separation of high-purity α-linolenic acid from perilla seed oil by conventional and pH-zone refining counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physical and Chemical Stability of Methyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl linolenate (C19H32O2), the methyl ester of alpha-linolenic acid, is a polyunsaturated fatty acid of significant interest in various scientific and pharmaceutical fields. Its high degree of unsaturation, however, renders it susceptible to various degradation pathways, impacting its efficacy and safety profile. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, with a focus on its thermal, oxidative, and hydrolytic degradation. Detailed experimental protocols for stability assessment and quantitative data are presented to aid researchers in designing and interpreting stability studies.

Physicochemical Properties

This compound is a colorless liquid with the following key physical properties:

| Property | Value | Reference |

| Molecular Formula | C19H32O2 | [1](1) |

| Molecular Weight | 292.46 g/mol | [1](1) |

| Melting Point | -57 °C | N/A |

| Boiling Point | 182 °C at 4 hPa | N/A |

| Density | 0.895 g/cm³ at 25 °C | N/A |

| Flash Point | 113.0 °C (closed cup) | [2](2) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | N/A |

Chemical Stability

The chemical stability of this compound is primarily dictated by its three double bonds, which are susceptible to oxidation, hydrolysis, and thermal decomposition.

Oxidative Stability

Oxidative degradation is the most significant pathway for the deterioration of this compound. The presence of bis-allylic protons makes it highly prone to autoxidation, a free-radical chain reaction involving initiation, propagation, and termination steps.

The autoxidation of this compound proceeds via a free radical chain mechanism, leading to the formation of hydroperoxides as the primary oxidation products. These hydroperoxides are unstable and can decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids, which contribute to off-flavors and potential toxicity.

The oxidative stability of this compound can be quantitatively assessed using methods like the Rancimat test, which measures the induction time for oxidation to occur under accelerated conditions (elevated temperature and airflow).

| Temperature (°C) | Induction Time (hours) |

| 100 | 1.39 |

| 110 | 0.85 |

| 120 | 0.55 |

Note: These are representative values for oils with high linolenic acid content and can vary based on the purity of the this compound and the presence of antioxidants or pro-oxidants.[3](4)

Hydrolytic Stability

This compound, as an ester, is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield alpha-linolenic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Hydrolysis can be catalyzed by both acids and bases. Generally, the rate of ester hydrolysis is slowest in the neutral pH range and increases under both acidic and basic conditions.

| pH | Relative Rate of Hydrolysis |

| < 4 | Increases with decreasing pH (Acid-catalyzed) |

| 4 - 7 | Minimal |

| > 7 | Increases with increasing pH (Base-catalyzed) |

Thermal Stability

Elevated temperatures can induce the thermal decomposition of this compound, leading to a variety of degradation products. The decomposition process can occur in the absence of oxygen (pyrolysis) or in its presence (thermo-oxidation).

Thermal decomposition of this compound hydroperoxides at 150°C has been shown to produce a range of volatile compounds.[6](6)

| Decomposition Product | Relative Abundance (%) |

| Methyl octanoate | 60.1 |

| 2,4-Heptadienal | 0.5 |

| Other minor products | 39.4 |

Note: The composition of thermal degradation products can vary significantly with temperature and the presence of catalysts.

Experimental Protocols

Oxidative Stability by Rancimat

Objective: To determine the oxidative stability of this compound by measuring the induction time at elevated temperatures.

Apparatus: Rancimat apparatus, reaction vessels, measuring vessels, air pump.

Procedure:

-

Weigh 3 ± 0.1 g of the this compound sample into a clean, dry reaction vessel.

-

Fill the measuring vessel with 60 mL of deionized water and place the electrode.

-

Set the desired temperature on the Rancimat (e.g., 100, 110, or 120 °C) and allow the heating block to stabilize.[7](7)

-

Place the reaction vessel into the heating block and connect the air tube.

-

Start the measurement. The instrument will automatically detect the induction time, which is the point at which the conductivity of the water in the measuring vessel begins to increase rapidly due to the formation of volatile oxidation products.[7](7)

Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the volatile degradation products of this compound after thermal or oxidative stress.

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., HP-88 or similar high-polarity column), autosampler.[8](8)

Sample Preparation (for oxidized sample):

-

Subject a sample of this compound to oxidative stress (e.g., heating in the presence of air).

-

For analysis of primary hydroperoxides, reduction to the more stable hydroxy derivatives is often performed using a reducing agent like sodium borohydride.

-

Derivatization to form more volatile and thermally stable compounds, such as trimethylsilyl (TMS) ethers, is common for GC analysis of hydroxylated fatty acid methyl esters.[9](9)

GC-MS Parameters (Example):

-

Column: HP-88, 100 m x 0.25 mm, 0.20 µm film thickness

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 163°C held for 32 minutes, then ramped at 10°C/min to 205°C and held for 38 minutes.[10](10)

-

Mass Spectrometer: Scan mode from m/z 40-550.

Accelerated Shelf-Life Determination

Objective: To predict the long-term stability and estimate the shelf-life of this compound under specific storage conditions.

Methodology:

-

Store samples of this compound at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).[11](11)

-

At specified time intervals, withdraw samples and analyze for a critical quality attribute that changes over time (e.g., peroxide value, concentration of a specific degradation product, or loss of the parent compound).

-

Determine the rate of degradation (k) at each temperature. This is often done by plotting the change in the quality attribute versus time and determining the slope of the line.

-

Use the Arrhenius equation to relate the degradation rate to temperature: ln(k) = ln(A) - (Ea / RT) where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

-

Plot ln(k) versus 1/T. The slope of this line is -Ea/R.

-

Extrapolate the line to the desired storage temperature (e.g., 25°C or 5°C) to determine the degradation rate at that temperature.

-

Use the degradation rate at the storage temperature to predict the shelf-life, which is the time it takes for the quality attribute to reach an unacceptable level.[11](11)

Storage and Handling

Given its susceptibility to degradation, proper storage and handling of this compound are crucial to maintain its quality.

-

Storage Temperature: For long-term storage, temperatures of -20°C or below are recommended.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

-

Light: Protect from light, as it can initiate and accelerate oxidative degradation.

-

Packaging: Use well-sealed, airtight containers.

Conclusion

The stability of this compound is a critical consideration for its use in research, drug development, and other applications. Its polyunsaturated nature makes it particularly vulnerable to oxidative degradation, with significant influences also from temperature and pH. A thorough understanding of these degradation pathways and the use of appropriate analytical methods for stability assessment are essential for ensuring the quality, efficacy, and safety of products containing this compound. The experimental protocols and data presented in this guide provide a framework for conducting robust stability studies and for the proper handling and storage of this valuable compound.

References

- 1. Analysis of autoxidized fats by gas chromatography-mass spectrometry: X. Volatile thermal decomposition products of this compound dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 7361-80-0 [thegoodscentscompany.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Development of Gas Chromatography/ Mass Spectrometry for the Determination of Essential Fatty Acids in Food Supplemental Oil Products [oak.go.kr]

- 9. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 10. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alpha-linolenic Acid Methyl Ester and Gamma-linolenic Acid Methyl Ester for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of alpha-linolenic acid methyl ester (ALA-ME) and gamma-linolenic acid methyl ester (GLA-ME), two isomeric fatty acid methyl esters with distinct biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of their chemical and physical properties, experimental protocols for their synthesis and analysis, and an in-depth exploration of their differential effects on key signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) are polyunsaturated fatty acids (PUFAs) that share the same chemical formula (C18H30O2) but differ in the position of their double bonds. ALA is an essential omega-3 fatty acid, while GLA is an omega-6 fatty acid. Their methyl esters, ALA-ME and GLA-ME, are commonly used in research and pharmaceutical development due to their increased stability and suitability for various formulations. Despite their structural similarity, their distinct metabolic pathways and interactions with cellular signaling cascades lead to different physiological effects, particularly in the context of inflammation and cellular regulation. This guide aims to elucidate these differences to aid in the targeted application of these molecules in research and drug development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of ALA-ME and GLA-ME is crucial for their handling, formulation, and experimental application. The following tables summarize key quantitative data for these two compounds.

Table 1: General and Chemical Properties

| Property | Alpha-linolenic Acid Methyl Ester (ALA-ME) | Gamma-linolenic Acid Methyl Ester (GLA-ME) |

| Synonyms | Methyl α-linolenate, Linolenic Acid methyl ester | Methyl γ-linolenate, Methyl GLA |

| CAS Number | 301-00-8[1][2] | 16326-32-2[3][4] |

| Molecular Formula | C19H32O2[1][2][5] | C19H32O2[3] |

| Molecular Weight | 292.46 g/mol [5][6] | 292.46 g/mol [3] |

| IUPAC Name | methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

| InChI Key | DVWSXZIHSUZZKJ-YSTUJMKBSA-N[2][7] | JFRWATCOFCPIBM-JPFHKJGASA-N[4] |

Table 2: Physical Properties

| Property | Alpha-linolenic Acid Methyl Ester (ALA-ME) | Gamma-linolenic Acid Methyl Ester (GLA-ME) |

| Appearance | Clear colorless liquid[5] | Liquid[3] |

| Density | 0.895 g/mL at 25 °C[5] | 0.895 g/cm³[3] |

| Boiling Point | 182 °C at 3 mmHg[5] | 162 °C at 0.5 mm Hg[3][8] |

| Melting Point | -57 °C[5] | N/A[3] |

| Refractive Index | n20/D 1.470[5] | n20/D 1.476[3][8] |

| Storage Temperature | -20°C[5] | -20°C[3] |

Table 3: Solubility

| Solvent | Alpha-linolenic Acid Methyl Ester (ALA-ME) | Gamma-linolenic Acid Methyl Ester (GLA-ME) |

| DMSO | 100 mg/mL[1][2] | 100 mg/mL[3][9] |

| Dimethyl formamide (DMF) | 100 mg/mL[1][2] | 100 mg/mL[3][9] |

| Ethanol | 100 mg/mL[1][2] | 100 mg/mL[4] |

| PBS (pH 7.2) | 0.1 mg/mL[1][2] | 0.15 mg/mL[4] |

| Chloroform | Sparingly soluble[5] | Not specified |

| Ethyl Acetate | Slightly soluble[5] | Not specified |

| Methanol | Slightly soluble[5] | Not specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of ALA-ME and GLA-ME, which are essential for conducting reproducible and reliable experiments.

Synthesis of Fatty Acid Methyl Esters (FAMEs)

A common and effective method for the synthesis of ALA-ME and GLA-ME from their corresponding fatty acids or triglyceride sources is acid-catalyzed esterification.

Protocol: Acid-Catalyzed Esterification

-

Reagent Preparation : Prepare a 1-2% (v/v) solution of sulfuric acid or a 5% (w/v) solution of anhydrous hydrogen chloride in methanol.

-

Reaction Setup : Dissolve the starting material (alpha-linolenic acid, gamma-linolenic acid, or a corresponding triglyceride-rich oil) in the acidic methanol solution in a round-bottom flask. A typical ratio is 1:20 (w/v) of lipid to methanol.

-

Reaction Conditions : Reflux the mixture for 1-2 hours at 60-70°C with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Extraction : After the reaction is complete, cool the mixture to room temperature. Add an equal volume of water and extract the FAMEs with a non-polar solvent such as hexane or petroleum ether. Repeat the extraction twice.

-

Washing and Drying : Combine the organic phases and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude FAMEs.

Purification of FAMEs

High-performance liquid chromatography (HPLC) is a widely used technique for the purification of FAMEs.

Protocol: HPLC Purification

-

Column : Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile and water is typically used. For example, start with 70% acetonitrile and increase to 100% over 30 minutes.

-

Flow Rate : A flow rate of 1 mL/min is commonly employed.

-

Detection : UV detection at 205-215 nm is suitable for FAMEs.

-

Sample Preparation : Dissolve the crude FAMEs in the initial mobile phase composition.

-

Injection and Fraction Collection : Inject the sample onto the column and collect the fractions corresponding to the peaks of ALA-ME or GLA-ME based on retention times determined using pure standards.

-

Purity Analysis : Analyze the collected fractions by GC-MS to confirm purity.

Analysis of FAMEs

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of FAMEs.

Protocol: GC-MS Analysis

-

Column : A polar capillary column, such as a DB-23 or SP-2560 (e.g., 60 m x 0.25 mm x 0.25 µm), is recommended for the separation of FAME isomers.

-

Carrier Gas : Use helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program : Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min. Hold at the final temperature for several minutes.

-

Injector and Detector Temperatures : Set the injector and detector temperatures to 250°C and 260°C, respectively.

-

Mass Spectrometer Settings : Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

-

Identification : Identify the FAMEs by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries (e.g., NIST).

Biological Activities and Signaling Pathways

ALA and GLA, despite being isomers, exhibit distinct biological effects primarily due to their metabolism into different families of signaling molecules. This section details their metabolic pathways and their differential impact on key inflammatory signaling cascades.

Metabolic Pathways

The metabolic fates of ALA and GLA are governed by a series of desaturase and elongase enzymes, leading to the production of long-chain polyunsaturated fatty acids with often opposing biological activities.

Caption: Metabolic pathways of omega-3 and omega-6 fatty acids.

ALA is the precursor for the synthesis of longer-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their potent anti-inflammatory properties.[4][9] In contrast, GLA is metabolized from linoleic acid (LA) and is a precursor to dihomo-gamma-linolenic acid (DGLA).[2] DGLA can be converted to the anti-inflammatory prostaglandin E1 (PGE1) or further metabolized to arachidonic acid (AA), a precursor for pro-inflammatory eicosanoids like leukotriene B4.[2][10][11]

Anti-inflammatory Signaling Pathways

Both ALA and GLA have been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB and MAPK pathways. However, the specifics of their mechanisms differ.

ALA has been demonstrated to inhibit the activation of NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6]

Caption: ALA's inhibition of NF-κB and MAPK signaling.

ALA inhibits the phosphorylation of IκBα, which prevents its degradation and the subsequent release and translocation of the NF-κB p65 subunit to the nucleus.[2][3] This leads to a downregulation of the expression of pro-inflammatory genes such as iNOS, COX-2, and TNF-α.[5][6] Additionally, ALA has been shown to suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPKs.[3]

GLA also demonstrates anti-inflammatory properties through the modulation of NF-κB and the AP-1 transcription factor.[7]

Caption: GLA's inhibition of NF-κB and AP-1 signaling.

Similar to ALA, GLA inhibits LPS-induced IκBα phosphorylation and degradation, thereby preventing NF-κB activation.[9] GLA also significantly reduces the phosphorylation of ERK and JNK, which in turn inhibits the activation of the transcription factor AP-1.[9] This dual inhibition of NF-κB and AP-1 leads to a potent suppression of inflammatory gene expression, including iNOS, pro-interleukin-1β, and COX-2.[7]

Comparative Biological Effects

Direct comparative studies have highlighted the differential efficacy of ALA and GLA in various biological contexts. For instance, in a study on valproic acid-induced autism-like features in animal models, GLA showed more significant protection compared to ALA.[12] Another study on HT-29 human colorectal cancer cells found that while both ALA and GLA induced apoptosis, ALA had a more significant impact on cellular pathways, particularly the mitochondrial protein import and citric acid cycle pathways.[11]

Conclusion

Alpha-linolenic acid methyl ester and gamma-linolenic acid methyl ester, while structurally similar, are not interchangeable in biological systems. Their distinct metabolic pathways give rise to different downstream signaling molecules that differentially modulate inflammatory and cellular processes. ALA's metabolism to EPA and DHA leads to a predominantly anti-inflammatory profile through the robust inhibition of the NF-κB and MAPK pathways. GLA, while also possessing anti-inflammatory properties through its conversion to DGLA and subsequent inhibition of NF-κB and AP-1, exists within the omega-6 pathway which also produces pro-inflammatory mediators.

This technical guide provides a foundational understanding of the key differences between ALA-ME and GLA-ME, offering valuable insights for researchers and drug development professionals. A clear comprehension of their distinct mechanisms of action is paramount for the rational design of studies and the development of targeted therapeutic interventions. Further research into the specific cellular targets and downstream effects of the methyl esters themselves will continue to refine our understanding and application of these important lipid molecules.

Experimental Workflows

The following diagram illustrates a typical workflow for comparing the biological effects of ALA-ME and GLA-ME in a cell-based assay.

Caption: A generalized experimental workflow for comparative analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY Database [genome.jp]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative efficacy of alpha-linolenic acid and gamma-linolenic acid to attenuate valproic acid-induced autism-like features - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Geometrical Isomers of Alpha-Linolenic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the geometrical isomers of alpha-linolenic acid (ALA) methyl ester, focusing on their separation, identification, and characterization. It includes detailed experimental protocols and quantitative data to support advanced research and development.

Introduction to Alpha-Linolenic Acid Methyl Ester and its Geometrical Isomers

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid with the designation (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. Its methyl ester is a common derivative used in analytical chemistry due to its volatility, making it amenable to gas chromatography. The three double bonds in the ALA molecule can adopt either a cis (Z) or trans (E) configuration. This gives rise to a total of 2³ = 8 possible geometrical isomers. While the naturally occurring form is the all-cis isomer, the other seven isomers can be formed during processes like industrial hydrogenation and thermal stress, such as deodorization of vegetable oils.[1] The presence and biological activity of these trans isomers are of significant interest in nutritional science and drug development.

Separation and Identification of Geometrical Isomers

The primary challenge in analyzing ALA methyl ester isomers lies in their similar physicochemical properties, which makes their separation and individual identification difficult. High-resolution gas chromatography (GC) coupled with mass spectrometry (MS) is the most powerful technique for this purpose.

Gas Chromatography (GC)

Effective separation of the eight geometrical isomers requires the use of highly polar capillary columns. Ionic liquid stationary phases, such as SLB-IL111, have demonstrated excellent selectivity for these compounds.[2] The elution order on such columns is dependent on the geometry of the double bonds. Generally, isomers with more trans double bonds elute earlier than their cis counterparts. The established elution order on a highly polar SLB-IL111 column is as follows: EEE, ZEE, EZE, EEZ, ZZE, ZEZ, EZZ, and finally ZZZ.[3]

Mass Spectrometry (MS)

While standard 70 eV electron ionization (EI) mass spectrometry is often insufficient to distinguish between geometrical isomers, low-energy EI-MS (e.g., at 30 eV) can reveal subtle differences in fragmentation patterns.[4][5] The fragmentation of the ALA methyl ester isomers is influenced by the position and geometry of the double bonds. Specific diagnostic ions can be used to determine the cis/trans configuration at each of the three double bond positions (C9, C12, and C15).[6][7]

Quantitative Data

Gas Chromatographic Retention Order

The following table summarizes the elution order of the eight geometrical isomers of alpha-linolenic acid methyl ester on a highly polar capillary column (e.g., SLB-IL111).

| Elution Order | Isomer Configuration (C9, C12, C15) | Abbreviation |

| 1 | trans, trans, trans | EEE |

| 2 | cis, trans, trans | ZEE |

| 3 | trans, cis, trans | EZE |

| 4 | trans, trans, cis | EEZ |

| 5 | cis, cis, trans | ZZE |

| 6 | cis, trans, cis | ZEZ |

| 7 | trans, cis, cis | EZZ |

| 8 | cis, cis, cis | ZZZ |

Table 1: Elution order of ALA methyl ester geometrical isomers on a highly polar GC column.[3]

Mass Spectrometric Diagnostic Ions

Low-energy (30 eV) electron ionization mass spectrometry provides diagnostic ions that can be used to identify the geometry of the double bonds.

| m/z Ratio | Diagnostic For |

| 79 | cis configuration at C12 (base peak) |

| 95 | trans configuration at C12 (base peak) |

| 68 | Helps distinguish C15 configuration |

| 93 | Helps distinguish C9 configuration |

| 108 | "ω ion" - intensity is greater with a cis C12 double bond |

| 173 | Helps distinguish C9 configuration |

| 191 | Helps distinguish C9 configuration |

| 236 | "α ion" - apparent with a cis C12 double bond; helps distinguish C15 configuration |

Table 2: Key diagnostic ions for the identification of ALA methyl ester geometrical isomers by low-energy EI-MS.[6][7][8]

Experimental Protocols

Preparation of Fatty Acid Methyl Esters (FAMEs)

A common method for the preparation of FAMEs from oils is base-catalyzed transesterification.

-

Sample Preparation: Weigh approximately 100 mg of the oil sample into a vial.

-

Transesterification: Add 10 ml of 0.5 M methanolic sodium hydroxide. Reflux the mixture for 20 minutes.

-

Methylation: Add 10 ml of BF3 in methanol solution and continue to boil for another 20 minutes.

-

Extraction: Add 100 ml of HPLC-grade heptane and boil for a final 20 minutes.

-

Isolation: Cool the mixture and separate the upper organic layer.

-

Drying: Add anhydrous sodium sulfate to the organic layer to remove any residual water.

-

Analysis: The sample is now ready for GC-MS injection.[9]

GC-MS Protocol for Isomer Separation

This protocol is based on methods optimized for the separation of all eight geometrical isomers.

-

Gas Chromatograph: Agilent 7890 Series GC or equivalent.

-

Column: SLB-IL111 (100 m x 0.25 mm x 0.20 µm film thickness).[2]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL of the FAMEs solution in heptane, split injection (e.g., 1:100).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 163°C, hold for 32 minutes.

-

Ramp: Increase to 205°C at 10°C/min.

-

Hold: Hold at 205°C for 38 minutes.[2]

-

-

Mass Spectrometer: Time-of-flight (TOF) or quadrupole mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at a low energy of 30 eV to enhance isomer-specific fragmentation.[4][5]

-

Mass Range: Scan from m/z 50 to 300.

-

Source Temperature: 230°C.

Biological Significance

While the all-cis alpha-linolenic acid is known for its beneficial cardiovascular and neuroprotective effects, the biological roles of its geometrical isomers are less understood and are an active area of research.[10] Studies have shown that trans isomers of ALA are incorporated into plasma lipids and can be converted to long-chain polyunsaturated fatty acids.[3] However, some research suggests that a high intake of trans ALA isomers may adversely affect plasma lipoprotein profiles by increasing the LDL:HDL cholesterol ratio.[11][12]

There is emerging evidence that specific isomers may have unique biological activities. For instance, a conjugated cis-9, trans-11, trans-13 isomer of linolenic acid has been shown to induce apoptosis in preadipocytes through sustained ERK phosphorylation, suggesting a potential role in regulating adipogenesis. The metabolism of alpha-linolenic acid as a whole has been linked to several key signaling pathways in the context of cancer, including the IL6/JAK/STAT3 and PI3K/AKT/mTOR pathways, and it may also modulate the immune microenvironment. However, further research is needed to elucidate the specific signaling cascades affected by each of the eight non-conjugated geometrical isomers of ALA methyl ester.

Visualizations

Caption: Experimental workflow for isomer analysis.